1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-8-2-3-9(11(12)4-8)6-14-7-10(5-13-14)15(16)17/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYYJTQSZZKAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-methylbenzyl chloride and 4-nitropyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2-chloro-4-methylbenzyl chloride is reacted with 4-nitropyrazole under reflux conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).
Major Products:
Reduction: 1-[(2-Chloro-4-methylphenyl)methyl]-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Coupling: Biaryl pyrazole derivatives.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole, as antiviral agents. Research indicates that certain pyrazole compounds exhibit inhibitory activity against HIV-1 replication, showcasing their potential in the treatment of viral infections. The structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole ring can enhance antiviral efficacy while maintaining low toxicity levels .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as a tissue-selective androgen receptor modulator (SARM). SAR studies have identified that specific structural features contribute to the compound's ability to inhibit androgen receptor activity, making it a candidate for treating androgen-dependent cancers such as prostate cancer .
Pharmacokinetics and ADMET Properties
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic profiles, which are essential for effective drug formulation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HIV-1 replication | |
| Anticancer | Acts as an androgen receptor modulator | |
| Toxicity | Low toxicity observed in preliminary studies |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Variation | Observed Effect | Reference |
|---|---|---|
| Substituted phenyl groups | Enhanced antiviral activity | |
| Modifications on the pyrazole ring | Improved anticancer efficacy |
Case Study 1: Antiviral Screening
In a study focused on developing new antiviral agents, a library of pyrazole derivatives was screened for activity against HIV-1. Among the compounds tested, this compound demonstrated significant inhibition of viral replication in cell cultures. This finding prompted further optimization of the compound's structure to enhance its potency and selectivity .
Case Study 2: Cancer Therapeutics
A separate investigation explored the potential of this compound as a treatment for prostate cancer. The study revealed that it effectively inhibited androgen receptor signaling pathways in vitro and in vivo, suggesting its utility as a SARM. Subsequent animal studies indicated promising results in tumor reduction without significant side effects .
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro-methylphenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Dichloro Substitution : The 3,4-dichloro derivative (CAS 333444-52-3) shows increased lipophilicity, which may enhance membrane permeability in biological systems .
- Nitro Position : The 4-nitro group in the base compound and HL40 is critical for metal coordination (e.g., Zn in MOCs), enhancing antitumor activity (IC₅₀ of Zn complexes: ~45–48 µg/mL vs. 136.67 µg/mL for free ligand) .
Key Observations :
- Palladium Catalysis : Aryl/heteroaryl tosylates efficiently couple with 4-nitro-pyrazole precursors under Pd(OAc)₂/XPhos catalysis, yielding 80–93% products .
- Cost Considerations : Commercial 4-nitro-1H-pyrazole is expensive ($63/5 g), driving interest in cost-effective syntheses from simpler pyrazoles .
Physical and Spectroscopic Properties
Table 3: Physical and Spectroscopic Data
Key Observations :
- Melting Points: Selenylated derivatives (e.g., 1d) exhibit higher melting points (63–76°C) compared to non-selenylated analogues, likely due to increased molecular symmetry .
- NMR Shifts : The 4-nitro group deshields adjacent pyrazole protons, resulting in characteristic downfield shifts (δ ~8.2–8.3 ppm) .
Biological Activity
1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole, with the CAS number 1909347-67-6, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro-methylphenyl group and a nitro group attached to the pyrazole ring, which contribute to its unique properties.
- Molecular Formula : CHClNO
- Molecular Weight : 251.67 g/mol
- Structure : Chemical Structure
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2-chloro-4-methylbenzyl chloride and 4-nitropyrazole.
- Reaction Conditions : Conducted in an aprotic solvent like dimethylformamide (DMF) with potassium carbonate as a base, under reflux conditions to achieve the desired product .
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. Various studies have demonstrated their ability to inhibit the proliferation of different cancer cell lines, including:
| Cancer Type | Cell Line | IC (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 0.01 |
| Lung Cancer | A549 | 26 |
| Liver Cancer | HepG2 | Not specified |
| Colorectal Cancer | HCT116 | 7.01 |
| Prostate Cancer | PC-3 | Not specified |
These findings suggest that compounds based on the pyrazole scaffold can serve as effective agents against various forms of cancer .
Antimicrobial Activity
In addition to anticancer effects, studies have shown that this compound exhibits antimicrobial properties. It has been evaluated for its activity against various pathogens, with notable results:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Staphylococcus epidermidis | 0.22 - 0.25 |
The compound demonstrated significant inhibition of biofilm formation, which is critical in preventing chronic infections .
The mechanism through which this compound exerts its biological effects involves:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Enhanced Binding Affinity : The chloro-methylphenyl group may increase binding affinity to specific enzymes or receptors, influencing various biological pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
Q & A
Q. What are the standard synthetic routes for 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclization of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. Subsequent functionalization includes:
- Nitro-group introduction : Nitration at the 4-position of the pyrazole ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Benzylation : Substitution at the 1-position using 2-chloro-4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
Q. Optimization Strategies :
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- FTIR : Stretching vibrations at ~1520 cm⁻¹ (N=O asymmetric) and ~1350 cm⁻¹ (N=O symmetric) validate the nitro group .
- Elemental Microanalysis : Matches calculated C, H, N, and Cl percentages (e.g., C: 52.1%, H: 3.8%, N: 15.2%, Cl: 11.5%) .
- HPLC/MS : Ensures >95% purity and detects trace impurities .
Q. What computational methods are used to predict the reactivity and electronic properties of this pyrazole derivative?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the pyrazole ring .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions of high electron density (e.g., nitro group) for reaction planning .
- Molecular Dynamics (MD) Simulations : Assess stability in solvent environments, critical for biological activity studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular structures?
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves ambiguities in substituent positions (e.g., confirming nitro group orientation at C4 vs. C3). SHELX software refines crystal structures, providing bond lengths/angles (e.g., C-NO₂ bond: ~1.47 Å) .
- Powder XRD : Validates bulk crystallinity and detects polymorphic forms, which may explain discrepancies in solubility or melting points .
Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Orthogonal Assays : Use multiple biological models (e.g., enzyme inhibition + cell-based assays) to confirm target specificity. For example, nitro-pyrazoles often show mixed kinase inhibition profiles, requiring IC₅₀ cross-validation .
- Metabolite Profiling : Identify degradation products (e.g., nitro-reduction to amine derivatives) that may contribute to off-target effects .
Q. How does substituent variation (e.g., chloro vs. fluoro) impact the compound’s physicochemical and pharmacological properties?
- Lipophilicity (LogP) : Chloro-substituted derivatives (LogP ~2.8) exhibit higher membrane permeability than fluoro analogs (LogP ~2.3) .
- Metabolic Stability : Fluorinated analogs resist cytochrome P450 oxidation, extending half-life in vivo .
- Bioactivity : Chloro groups enhance halogen bonding with target proteins (e.g., kinase ATP pockets), improving binding affinity .
Q. What advanced purification techniques mitigate challenges in isolating this compound from reaction mixtures?
- Flash Chromatography : Separates nitro-pyrazole derivatives using silica gel and gradient elution (hexane/EtOAc 7:3 → 1:1) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals (>99%) .
- HPLC with Chiral Columns : Resolves enantiomers if asymmetric synthesis is attempted .
Q. How can mechanistic studies clarify unexpected byproduct formation during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
